Azidoethyl-PEG2-t-Butyl ester vs. Azido-PEG2-t-butyl ester: Cleavable Disulfide Bond Confers Redox-Responsive Release
Azidoethyl-PEG2-t-Butyl ester incorporates a central disulfide (-SS-) bond that is absent in the closely related analog Azido-PEG2-t-butyl ester. This structural difference enables controlled, reductive cleavage of the linker under intracellular glutathione (GSH) concentrations (~1-10 mM), releasing the conjugated payload in a stimulus-responsive manner, whereas the non-cleavable analog remains intact irrespective of redox environment .
| Evidence Dimension | Cleavability under reducing conditions |
|---|---|
| Target Compound Data | Contains internal disulfide bond; cleavable via reduction (e.g., DTT, TCEP, intracellular GSH) |
| Comparator Or Baseline | Azido-PEG2-t-butyl ester: No disulfide bond; non-cleavable |
| Quantified Difference | Qualitative functional difference: cleavable vs. non-cleavable architecture |
| Conditions | Disulfide bond cleavage in reducing environments; linker architecture comparison |
Why This Matters
Procurement decisions for redox-responsive drug delivery systems or PROTACs with controlled payload release must prioritize the disulfide-containing variant.
